4-Hydroxy-1-piperidineethanol
Overview
Description
4-Hydroxy-1-piperidineethanol, also known as 1-(2-Hydroxyethyl)-4-hydroxypiperidine, is a chemical compound with the molecular formula C7H15NO2 . It has a molecular weight of 145.2 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of this compound involves dissolving Piperidin-4-ol in ethanol and adding anhydrous sodium carbonate. 2-Bromo-ethanol is then added dropwise to the reaction mixture, which is refluxed for 16 hours .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2/c9-6-5-8-3-1-7(10)2-4-8/h7,9-10H,1-6H2 . The SMILES string representation is OCCN1CCC(O)CC1 .
Physical and Chemical Properties Analysis
This compound is a liquid in its physical form . It has a molecular weight of 145.2 . The melting point is between 33-40 °C .
Scientific Research Applications
Enzymatic Kinetic Resolution and Synthetic Applications
4-Hydroxy-1-piperidineethanol and its derivatives have been extensively used in the synthesis of several natural and synthetic compounds due to the presence of a stereocenter and an easily-functionalized group, such as the alcohol. This makes it a valuable starting material for enantioselective synthesis. Both synthetic and enzymatic methods have been applied for the resolution of the racemic compound, facilitating the synthesis of enantiopure derivatives and their utilization in natural product synthesis and combinatorial chemistry (Perdicchia et al., 2015).
Synthesis of Piperidin-2-ones
This compound derivatives have been synthesized through Cu(I)-catalyzed reductive aldol cyclization, demonstrating the compound's utility in creating highly functionalized piperidin-2-ones and hydroxylated piperidines. This methodology, combined with proline-catalyzed asymmetric Mannich reactions, enables the enantioselective synthesis of these compounds, which are valuable intermediates in pharmaceutical synthesis (Lam et al., 2005).
Multicomponent Reactions for Piperidine Derivatives
The α-hydroxyalkyl piperidine unit, common to several naturally occurring alkaloids and azasugar analogues, has been synthesized through a novel multicomponent reaction. This process generates polysubstituted piperidine derivatives embodying multiple stereogenic centers in a single operation, indicating its high value in combinatorial chemistry and natural product synthesis (Tailor and Hall, 2000).
Potential Neuroprotectant Applications
Some derivatives of this compound have shown neuroprotective activity, particularly in models of glutamate toxicity, suggesting their potential as therapeutic agents for neurological disorders. These compounds exhibit selective activity towards certain neuronal populations, highlighting their specificity and potential clinical utility (Menniti et al., 1997).
DNA Cleavage and Photoproduct Repair
Derivatives have been explored for their ability to cleave DNA at abasic sites and UV-induced photoproducts, offering insights into their potential use in molecular biology and therapeutic applications. This includes the development of reagents that can cleave DNA without non-specific damage, enhancing the precision of molecular interventions (McHugh and Knowland, 1995).
Mechanism of Action
Target of Action
4-Hydroxy-1-piperidineethanol is a compound used in proteomics research . .
Biochemical Pathways
It is used as a reactant for the synthesis of estrogen receptor ligands and breast cancer cell antiproliferative agents .
Result of Action
As a reactant in the synthesis of estrogen receptor ligands and breast cancer cell antiproliferative agents , this compound may contribute to the molecular and cellular effects of these compounds.
Future Directions
4-Hydroxy-1-piperidineethanol has been used as a reactant for the synthesis of estrogen receptor ligands and breast cancer cell antiproliferative agents . This suggests potential future directions in the field of medicinal chemistry, particularly in the development of new therapeutic agents.
Relevant Papers
A review paper titled “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” discusses the importance of piperidines, including this compound, in drug design . The paper highlights the significant role of piperidine derivatives in the pharmaceutical industry and summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure and functional groups present in the piperidine derivative.
Cellular Effects
It is known that piperidine derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that piperidine derivatives can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that piperidine derivatives can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that piperidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that piperidine derivatives can interact with transporters or binding proteins, and can have effects on localization or accumulation .
Subcellular Localization
It is known that piperidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(2-hydroxyethyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-6-5-8-3-1-7(10)2-4-8/h7,9-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOILPQLHDAWKCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564189 | |
Record name | 1-(2-Hydroxyethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224431-84-9 | |
Record name | 1-(2-Hydroxyethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-1-piperidineethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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